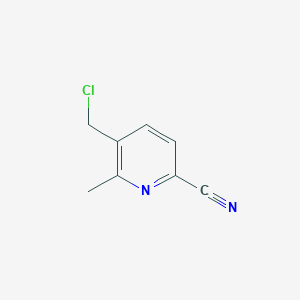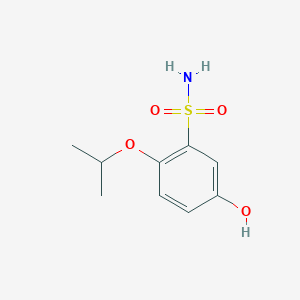
3-Bromo-5-cyclopropoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Bromo-5-cyclopropoxy-N-methylbenzamide involves several steps. One common synthetic route includes the bromination of a suitable benzamide precursor followed by the introduction of a cyclopropoxy group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base such as potassium carbonate .
Análisis De Reacciones Químicas
3-Bromo-5-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
3-Bromo-5-cyclopropoxy-N-methylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, although it is not used directly in medical treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
3-Bromo-5-cyclopropoxy-N-methylbenzamide can be compared to other similar compounds, such as:
3-Bromo-N-methylbenzamide: Lacks the cyclopropoxy group, which may affect its binding affinity and specificity.
3-Bromo-5-chloro-N-methylbenzamide: Contains a chlorine atom instead of a cyclopropoxy group, leading to different chemical properties and reactivity.
3-Bromo-5-cyclopropylmethoxy-N-methoxy-N-methylbenzamide: Has a methoxy group in addition to the cyclopropyl group, which may influence its solubility and interaction with molecular targets.
These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
3-bromo-5-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11(14)7-4-8(12)6-10(5-7)15-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,13,14) |
Clave InChI |
FAWMHMICEAXNTF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC(=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)





